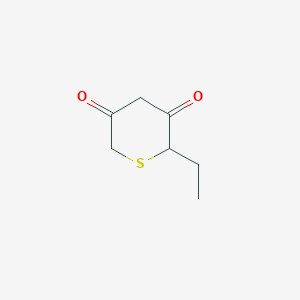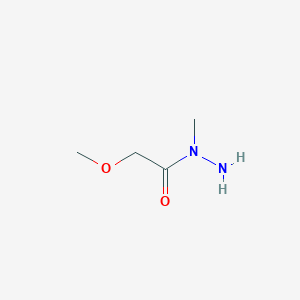
2-ethylthiane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethylthiane-3,5-dione, also known as 2-ethyltetrahydrofuran-3,5-dione (ETHFD), is an organic compound with a wide variety of applications in both scientific research and industrial processes. It is a cyclic ketone, which is an organic compound containing a carbonyl group within a ring structure. ETHFD is a colorless, volatile liquid with a sweet, fruity odor. It is insoluble in water but soluble in most organic solvents. ETHFD has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential applications in biochemistry and physiology.
科学的研究の応用
ETHFD has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential applications in the field of biochemistry and physiology.
作用機序
ETHFD is believed to act as a proton donor, which means it can transfer a proton from one molecule to another. This process is thought to facilitate the formation of bonds between molecules, which can lead to the formation of new compounds. It is also believed to act as an oxidizing agent, which means it can oxidize other molecules. This can lead to the formation of new products, such as alcohols, acids, and aldehydes.
Biochemical and Physiological Effects
ETHFD has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have an effect on the central nervous system, including the regulation of neurotransmitters and the modulation of pain signals.
実験室実験の利点と制限
ETHFD is a useful reagent for laboratory experiments due to its low cost and high reactivity. It is also relatively safe to use, as it does not produce toxic byproducts. However, it is volatile and flammable, and must be handled with care. In addition, it is not soluble in water, so it must be used in a solvent such as ethanol or dichloromethane.
将来の方向性
ETHFD has a wide range of potential applications in scientific research and industrial processes. Future research should focus on its potential applications in biochemistry and physiology, as well as its potential to be used in the synthesis of new compounds. In addition, further research should be conducted on the mechanism of action of ETHFD, as well as its effects on biochemical and physiological processes. Finally, research should be conducted on the development of new methods for synthesizing ETHFD, as well as new ways to use it in laboratory experiments.
合成法
ETHFD is produced from the oxidation of ethylene glycol and ethylene glycol monoethyl ether. The reaction is typically conducted in the presence of a catalyst, such as copper, palladium, or platinum. The reaction is carried out at temperatures between 100 and 200°C and at pressures between 1 and 2 atmospheres. The product is then purified by distillation or crystallization.
特性
IUPAC Name |
2-ethylthiane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-2-7-6(9)3-5(8)4-10-7/h7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWDHJPUOLFPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)CC(=O)CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)

![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)








